Sodium 7-isopropyl-1,4-dimethylazulenesulphonate
CAS No.: 36905-16-5
Cat. No.: VC17096004
Molecular Formula: C14H15NaO3S
Molecular Weight: 286.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 36905-16-5 |
|---|---|
| Molecular Formula | C14H15NaO3S |
| Molecular Weight | 286.32 g/mol |
| IUPAC Name | sodium;4-methyl-7-propan-2-ylazulene-1-sulfonate |
| Standard InChI | InChI=1S/C14H16O3S.Na/c1-9(2)11-5-4-10(3)12-6-7-14(13(12)8-11)18(15,16)17;/h4-9H,1-3H3,(H,15,16,17);/q;+1/p-1 |
| Standard InChI Key | GGVGLZLLKYLVNX-UHFFFAOYSA-M |
| Canonical SMILES | CC1=C2C=CC(=C2C=C(C=C1)C(C)C)S(=O)(=O)[O-].[Na+] |
Introduction
Chemical Structure and Molecular Properties
Structural Composition
Sodium 7-isopropyl-1,4-dimethylazulenesulphonate belongs to the azulene family, a non-benzenoid bicyclic aromatic hydrocarbon comprising a fused cycloheptatriene and cyclopentene ring system . The compound’s structure features three key modifications:
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A sulfonate group (-SO₃⁻) at the 1-position, which enhances solubility in polar solvents.
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Methyl groups at the 1- and 4-positions, contributing to steric stabilization.
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An isopropyl substituent at the 7-position, introducing branching that influences intermolecular interactions.
The sodium counterion neutralizes the sulfonate group’s charge, forming a stable ionic compound.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS No. | 36905-16-5 |
| Molecular Formula | |
| Molecular Weight | 286.32 g/mol |
| IUPAC Name | Sodium;4-methyl-7-propan-2-ylazulene-1-sulfonate |
| SMILES | CC1=C2C=CC(=C2C=C(C=C1)C(C)C)S(=O)(=O)[O-].[Na+] |
| InChIKey | GGVGLZLLKYLVNX-UHFFFAOYSA-M |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of sodium 7-isopropyl-1,4-dimethylazulenesulphonate typically involves two sequential reactions:
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Sulfonation: Introduction of the sulfonic acid group (-SO₃H) to the azulene ring via electrophilic aromatic substitution. Common sulfonating agents like sulfur trioxide or chlorosulfonic acid may be employed under controlled conditions.
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Alkylation: Subsequent alkylation with isopropyl groups, likely using isopropyl halides (e.g., isopropyl bromide) in the presence of a Lewis acid catalyst such as aluminum chloride.
The final step involves neutralization with sodium hydroxide to yield the sodium sulfonate salt.
Purification and Yield Optimization
Purification methods such as recrystallization or column chromatography are critical for isolating the product from byproducts like unreacted azulene or polysubstituted derivatives. Industrial-scale production would require solvent recovery systems to minimize waste.
Industrial and Research Applications
Organic Synthesis Intermediate
In catalysis, the sulfonate moiety may act as a leaving group or directing agent in cross-coupling reactions. For example, palladium-catalyzed Suzuki-Miyaura reactions could leverage the azulene backbone’s electron-rich nature for selective bond formation.
Table 2: Comparison with Similar Sulfonates
| Compound Name | Backbone | Key Applications |
|---|---|---|
| Sodium dodecylbenzenesulfonate | Benzene | Detergents, emulsifiers |
| Sodium 7-isopropyl-1,4-dimethylazulenesulphonate | Azulene | Research surfactants |
Future Research Directions
Application-Specific Studies
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Colloidal Science: Systematic evaluation of surfactant efficiency in emulsion stabilization.
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Materials Science: Incorporation into conductive polymers or metal-organic frameworks (MOFs) via sulfonate-metal coordination.
Biological Activity Screening
Given azulene’s reported anti-inflammatory properties in traditional medicine, sulfonated derivatives like this compound could be screened for antimicrobial or anticancer activity .
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